molecular formula C22H25FN4O3 B5153093 [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone

[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone

Cat. No.: B5153093
M. Wt: 412.5 g/mol
InChI Key: TUKUCHCWWBHQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone is a complex organic compound that features both piperidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone typically involves multi-step organic reactionsThe final step involves the formation of the methanone linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

[4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(4-Fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings.

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c23-18-15-21(27(29)30)20(16-19(18)24-9-5-2-6-10-24)25-11-13-26(14-12-25)22(28)17-7-3-1-4-8-17/h1,3-4,7-8,15-16H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUCHCWWBHQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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